5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
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Overview
Description
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a difluorophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-difluorobenzylamine with cyanogen bromide to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenamine: Another difluorophenyl compound with different functional groups.
4-(Aminosulfonyl)-N-[(2,5-Difluorophenyl)methyl]-benzamide: A compound with a similar difluorophenyl group but different core structure.
Uniqueness
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is unique due to its specific combination of the difluorophenyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKKPGGEYDIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NC(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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